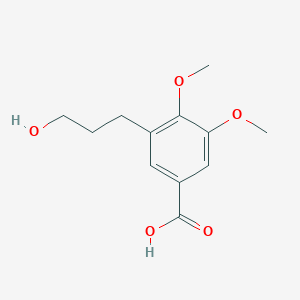
3-(3-Hydroxypropyl)-4,5-dimethoxybenzoic acid
Cat. No. B8737821
Key on ui cas rn:
647854-78-2
M. Wt: 240.25 g/mol
InChI Key: SGCPWISIFBEAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07691843B2
Procedure details


To a solution of 3-allyl-4,5-dimethoxybenzoic acid methyl ester (Example 30, Step 1, 10.2 g, 43.2 mmol) in THF (100 mL) at 0° C. was added BH3.SMe2 (4.10 mL, 43.2 mmol). After 45 min the reaction mixture was warmed to 23° C. After stirring for 1.2 h the reaction was cooled to 0° C. and slowly treated with 3.0 N NaOH (39 mL) followed 10 min later by addition of H2O2 (30 weight %, 60 mL). Following the addition, the mixture was allowed to reach 23° C., then heated to reflux for 2 h. After cooling to room temperature, the mixture was partitioned between brine (400 mL) and EtOAc (500 mL). The aqueous layer was separated and extracted with EtOAc (400 mL). The organic layer was discarded and the aqueous was adjusted to pH 5 by addition of 1.0 N HCl then the product was extracted with EtOAc (2×500 mL). The organic layer was dried over MgSO4 and then concentrated in vacuo to give 3-(3-hydroxypropyl)-4,5-dimethoxybenzoic acid (9.24 g, 89%) of the desired alcohol, which was used without further purification. ESMS: m/z 239.3 [M−H].
Name
3-allyl-4,5-dimethoxybenzoic acid methyl ester
Quantity
10.2 g
Type
reactant
Reaction Step One





Yield
89%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([CH2:14][CH:15]=[CH2:16])[CH:5]=1.S(C)C.[OH-:21].[Na+].OO>C1COCC1>[OH:21][CH2:16][CH2:15][CH2:14][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH3:11])[C:7]=1[O:12][CH3:13])[C:3]([OH:2])=[O:17] |f:2.3|
|
Inputs


Step One
|
Name
|
3-allyl-4,5-dimethoxybenzoic acid methyl ester
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=C(C(=C1)OC)OC)CC=C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1.2 h the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach 23° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was partitioned between brine (400 mL) and EtOAc (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (400 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous was adjusted to pH 5 by addition of 1.0 N HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with EtOAc (2×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1.2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCC=1C=C(C(=O)O)C=C(C1OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.24 g | |
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
